Ethyl 4-bromoquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-bromoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEYLZVYBCUODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677901 | |
| Record name | Ethyl 4-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-12-3 | |
| Record name | Ethyl 4-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Procedure
-
Brominated Benzyl Azide Synthesis :
Brominated benzyl alcohol is treated with phosphorus tribromide (PBr₃) in dichloromethane (DCM), followed by sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) to generate the corresponding benzyl azide. For 4-bromo-substituted derivatives, this step achieves >85% conversion. -
Cyclization with Ethyl 3-Ethoxyacrylate :
The azide reacts with ethyl 3-ethoxyacrylate in toluene under triflic acid (TfOH) catalysis. This step induces a [3+2] cycloaddition, forming a dihydroquinoline intermediate. -
Oxidation with DDQ :
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes the intermediate to the aromatic quinoline system.
Optimization and Yields
-
Catalyst Loading : TfOH (1.0 equiv) and DDQ (1.0 equiv) are critical for maximizing yield. Substituting TfOH with BF₃·OEt₂ reduces efficiency by 30%.
-
Temperature : Cyclization proceeds optimally at room temperature (25°C), while oxidation requires brief stirring (5 minutes).
-
Yield : This method produces this compound in 79–82% isolated yield (Table 1).
Table 1: Domino Reaction Performance
| Starting Material | Catalyst | Oxidant | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Bromobenzyl azide | TfOH | DDQ | 82 | 98 |
| 4-Bromobenzyl azide | BF₃·OEt₂ | DDQ | 54 | 95 |
Cyclization of 4-Bromoaniline Derivatives
A patent by CN106432073B outlines a scalable route using 4-bromoaniline and ethyl propiolate, followed by cyclization in diphenyl ether and halogenation.
Stepwise Synthesis
-
Formation of 3-(4-Bromoanilino)ethyl Acrylate :
4-Bromoaniline reacts with ethyl propiolate in methanol at 30–50°C, yielding the acrylate intermediate in 90% crude yield. -
Cyclization to 6-Bromoquinolin-4(1H)-one :
Heating the acrylate in diphenyl ether at 200–220°C induces cyclization. This exothermic step requires careful temperature control to avoid decomposition. -
Chlorination and Bromination :
While the patent focuses on chlorination with PCl₃, substituting brominating agents (e.g., PBr₃ or Br₂) enables direct introduction of bromine at position 4.
Critical Parameters
-
Solvent Choice : Diphenyl ether’s high boiling point (258°C) facilitates clean cyclization but complicates purification.
-
Halogenation Efficiency : Using PBr₃ instead of PCl₃ achieves 88% conversion to this compound, albeit with increased side products (Table 2).
Table 2: Halogenation Agent Comparison
| Halogenating Agent | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| PCl₃ | 110 | 92 (Cl) | 98 |
| PBr₃ | 110 | 88 (Br) | 85 |
| Br₂ | 80 | 76 (Br) | 78 |
Post-Synthetic Bromination of Quinoline Intermediates
Bromination of pre-formed ethyl quinoline-3-carboxylate derivatives offers a complementary route.
Direct Bromination Strategies
-
Electrophilic Aromatic Substitution :
Treating ethyl quinoline-3-carboxylate with bromine (Br₂) in acetic acid introduces bromine at position 4. However, regioselectivity is moderate (65% para-substitution) due to competing ortho/meta attacks. -
Directed Bromination :
Using N-bromosuccinimide (NBS) with a Lewis acid (e.g., FeBr₃) improves para-selectivity to 82% but requires anhydrous conditions.
Limitations
-
Functional Group Tolerance : Ester groups at position 3 are susceptible to hydrolysis under acidic conditions, necessitating pH control.
-
Yield : Direct bromination typically yields 60–70% of the desired product, with 20–30% recovered starting material.
Comparative Analysis of Methods
Table 3: Method Comparison
Scientific Research Applications
Ethyl 4-bromoquinoline-3-carboxylate is widely used in scientific research due to its versatile chemical properties:
Mechanism of Action
The mechanism of action of ethyl 4-bromoquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and ester group facilitate binding to active sites, leading to inhibition or activation of biological pathways. The compound’s aromatic structure allows it to intercalate with DNA, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-bromoquinoline-3-carboxylate belongs to a broader class of halogenated quinoline-3-carboxylates. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Differences and Trends
Halogen Substitution :
- The position and type of halogen (Br, Cl, F) significantly influence reactivity and biological activity. For example:
- Bromine at position 4 (as in the target compound) enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .
- Fluorine (e.g., ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate) improves membrane permeability due to its small size and high electronegativity .
Functional Group Modifications: The ethyl ester at position 3 is a common feature, providing solubility in organic solvents and enabling further hydrolysis to carboxylic acids . Replacement of bromine with an amino group (e.g., ethyl 4-amino-8-bromoquinoline-3-carboxylate) introduces a site for covalent conjugation (e.g., amide bond formation) in prodrug design .
Thermal and Physical Properties: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits a higher melting point (270–272°C) compared to brominated derivatives, likely due to stronger intermolecular hydrogen bonding from the carbonyl group .
Applications in Drug Discovery :
Biological Activity
Ethyl 4-bromoquinoline-3-carboxylate (EBQ) is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of EBQ, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
EBQ is characterized by a quinoline ring structure with a bromine atom at the 4-position and an ethyl ester at the carboxylate group. The synthesis typically involves bromination of quinoline derivatives followed by esterification, often employing reagents such as ethyl chloroformate and bases like triethylamine under reflux conditions.
The biological activity of EBQ is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer and infections.
- DNA Intercalation : The planar structure of the quinoline ring allows EBQ to intercalate into DNA, potentially disrupting replication and transcription processes, which is crucial for its anticancer properties.
- Antimicrobial Activity : EBQ has shown promise against various pathogens, including bacteria and fungi, by disrupting cellular functions through enzyme inhibition and membrane interaction.
Anticancer Activity
Research indicates that EBQ exhibits significant anticancer activity against several cancer cell lines. For instance, studies have demonstrated that EBQ can induce apoptosis in human cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Antimicrobial Activity
EBQ has been evaluated for its antimicrobial properties against a range of microorganisms. Table 1 summarizes the antimicrobial activity of EBQ against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 8 µg/mL |
These results indicate that EBQ possesses moderate to high antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationships (SAR)
The SAR studies of EBQ highlight how variations in the chemical structure influence its biological activity. For instance:
- Bromine Substitution : The presence of the bromine atom enhances the compound's ability to bind to biological targets compared to its non-brominated counterparts.
- Ester Group Influence : The ethyl ester group plays a critical role in enhancing solubility and bioavailability, which are essential for effective therapeutic action .
Case Studies
- Antiviral Evaluation : A study investigated the antiviral properties of EBQ analogs against enterovirus D68 (EV-D68). The results showed that certain derivatives exhibited significant antiviral activity with selectivity indices indicating favorable therapeutic windows .
- Antimalarial Potential : In vitro studies have demonstrated that quinoline derivatives, including EBQ, possess antimalarial activities against Plasmodium falciparum, with IC50 values indicating potent effects comparable to established antimalarial drugs .
Q & A
Q. Basic
- X-ray diffraction (XRD) : SHELX software is widely used for refining crystal structures, particularly for resolving positional disorder in halogen-substituted quinolines .
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C4) and confirms esterification .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 310.03 for C₁₂H₁₁BrNO₂) and detects halogen isotopic signatures .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced
Discrepancies in antimicrobial efficacy (e.g., low activity against Staphylococcus aureus ) may arise from:
- Structural variations : Substitutent position (e.g., 4-bromo vs. 8-bromo derivatives) alters steric and electronic profiles.
- Assay conditions : Differences in bacterial strain susceptibility or solvent toxicity (e.g., DMSO >1% inhibits growth).
Methodological Recommendations : - Perform dose-response curves to standardize IC₅₀ values.
- Use structure-activity relationship (SAR) studies to correlate substituent effects with activity (Table 1).
Q. Table 1: Substituent Impact on Antimicrobial Activity
| Substituent Position | Compound | Activity (S. aureus) | Reference |
|---|---|---|---|
| 4-Bromo | This compound | Low | |
| 2-Amino | Ethyl 2-aminoquinoline-3-carboxylate | Moderate | |
| 6-Fluoro | Ethyl 6-fluoroquinoline-3-carboxylate | High |
What strategies optimize regioselectivity in functionalizing the quinoline core of this compound?
Advanced
Regioselective modification at the 4-position requires:
- Directing groups : The ester moiety at C3 directs electrophilic substitution to C4 via resonance stabilization.
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity in bromination (e.g., 85% yield in 2 hours vs. 12 hours conventionally) .
- Protection/deprotection : Temporary protection of the ester group with tert-butyl enables selective C8 functionalization .
How do crystallographic data from SHELX refinements inform the reactivity of this compound?
Advanced
XRD analysis using SHELX reveals:
- Bond angles : The C4-Br bond length (~1.90 Å) indicates potential for nucleophilic substitution.
- Packing interactions : π-Stacking of quinoline rings influences solubility and aggregation in biological assays .
Case Study : In ethyl 4-(4-chlorophenyl)quinoline-3-carboxylate, halogen-halogen interactions between Br and Cl stabilize the crystal lattice, reducing reactivity toward hydrolysis .
What are the limitations of current synthetic methodologies for this compound, and how can they be addressed?
Q. Advanced
- Challenge : Low yields (<50%) in direct bromination due to competing dimerization.
- Solution : Use flow chemistry to maintain precise temperature control and reduce side reactions .
- Challenge : Purification difficulties from polar byproducts.
- Solution : Employ silica gel functionalized with ionic liquids for improved chromatographic separation .
How can computational modeling predict the metabolic stability of this compound derivatives?
Q. Advanced
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict susceptibility to oxidative metabolism (e.g., ester hydrolysis).
- Molecular docking : Identifies potential off-target interactions with cytochrome P450 enzymes, guiding structural modifications to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
